molecular formula C27H24N2O5S2 B2800174 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 959558-38-4

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2800174
CAS No.: 959558-38-4
M. Wt: 520.62
InChI Key: UNIJGVHSZILHFV-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactionsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and benzo[d][1,3]dioxole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

What sets 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[3-amino-5-(3,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-15-4-9-20(10-5-15)36(31,32)26-23(28)25(24(30)18-7-11-21-22(13-18)34-14-33-21)35-27(26)29-19-8-6-16(2)17(3)12-19/h4-13,29H,14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJGVHSZILHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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